

Application Note: A Modular Approach to PROTAC Synthesis Employing a Piperazine-Based Linker

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate</i>
CAS No.:	539822-98-5
Cat. No.:	B153281

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Abstract

This document provides a detailed experimental framework for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the strategic incorporation of the bifunctional linker, **tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate** (CAS 539822-98-5). It is critical to clarify that this molecule serves as a versatile linker, not a von Hippel-Lindau (VHL) E3 ligase ligand as may be misconstrued. We will delineate the role of this linker and provide a representative, modular protocol for its conjugation to a VHL ligand and a ligand for a protein of interest (POI), thereby constructing a functional PROTAC.

Introduction: The Logic of PROTAC Design

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Their tripartite structure is the cornerstone of their function: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for efficient protein degradation.[2] The choice of each component is a critical determinant of the final PROTAC's potency, selectivity, and pharmacokinetic properties.

The von Hippel-Lindau (VHL) E3 ligase is frequently recruited in PROTAC design due to its widespread expression and the availability of high-affinity, well-characterized small molecule ligands.[3][4] These ligands, such as derivatives of (S,R,S)-AHPC, serve as the anchor to the E3 ligase machinery.[5][6][7][8]

The linker, far from being a passive spacer, plays a crucial role in orienting the two ligands for optimal ternary complex formation. The linker's length, rigidity, and hydrophilicity can significantly impact the efficacy of the resulting PROTAC.[9] The subject of this guide, **tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate** (CAS 539822-98-5), is a bifunctional linker that can be readily incorporated into PROTAC synthesis.[10][11][12]

Component Analysis and Synthetic Strategy

The VHL Ligand: (S,R,S)-AHPC Derivatives

A commonly employed VHL ligand is (S,R,S)-AHPC, often functionalized with a reactive handle for linker attachment.[13] For the purpose of this protocol, we will consider a derivative with a terminal carboxylic acid, such as (S,R,S)-AHPC-PEG5-COOH, which allows for standard amide bond formation.[1]

The Linker: **tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5)**

This linker possesses two key reactive sites: a secondary methylamine and a Boc-protected primary amine on the piperazine ring. This differential protection allows for sequential, controlled conjugation. The secondary amine can be acylated by the VHL ligand, and after deprotection of the Boc group, the resulting primary amine can be coupled to the POI ligand.

The Protein of Interest (POI) Ligand

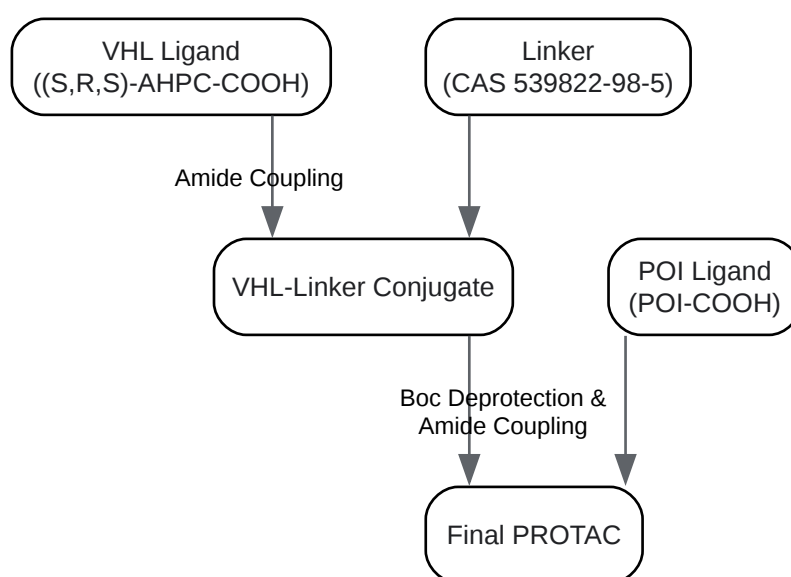
The choice of the POI ligand is entirely dependent on the target protein to be degraded. For this protocol, we will assume a generic POI ligand that has been functionalized with a carboxylic acid, rendering it ready for amide coupling.

Overall Synthetic Workflow

The synthetic strategy will proceed in a stepwise fashion:

- Step 1: Amide coupling of the VHL ligand to the linker. The carboxylic acid of the VHL ligand will be activated and reacted with the secondary amine of the linker.
- Step 2: Deprotection of the linker. The Boc protecting group on the piperazine will be removed to expose the primary amine.
- Step 3: Amide coupling of the POI ligand. The carboxylic acid of the POI ligand will be activated and reacted with the newly exposed primary amine of the VHL ligand-linker conjugate to yield the final PROTAC.

Visualizing the Synthetic Workflow



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Figure 1: A simplified workflow for the synthesis of a VHL-based PROTAC.

Detailed Experimental Protocol

Materials and Reagents

Reagent	Supplier	Notes
(S,R,S)-AHPC-based VHL Ligand with COOH terminal	Various	e.g., (S,R,S)-AHPC-PEG5-COOH
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate	Various	CAS: 539822-98-5
POI Ligand with COOH terminal	In-house/Variou	Target-specific
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)	Sigma-Aldrich	Amide coupling agent
DIPEA (N,N-Diisopropylethylamine)	Sigma-Aldrich	Base
DMF (N,N-Dimethylformamide)	Sigma-Aldrich	Anhydrous, reaction solvent
TFA (Trifluoroacetic acid)	Sigma-Aldrich	For Boc deprotection
DCM (Dichloromethane)	Sigma-Aldrich	Anhydrous, solvent
Saturated aqueous NaHCO ₃ solution	In-house	For workup
Brine	In-house	For workup
Anhydrous Na ₂ SO ₄ or MgSO ₄	Sigma-Aldrich	Drying agent
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)	Various	For purification

Step 1: Synthesis of the VHL-Linker Conjugate

- To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add a solution of **tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate** (1.1 eq) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the VHL-Linker conjugate.

Step 2: Boc Deprotection of the VHL-Linker Conjugate

- Dissolve the purified VHL-Linker conjugate (1.0 eq) in DCM.
- Add TFA (10-20% v/v) to the solution.
- Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- The resulting amine salt is typically used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

- To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of the deprotected VHL-Linker conjugate (from Step 2, 1.1 eq) and additional DIPEA (2.0 eq, to neutralize the TFA salt) in anhydrous DMF.

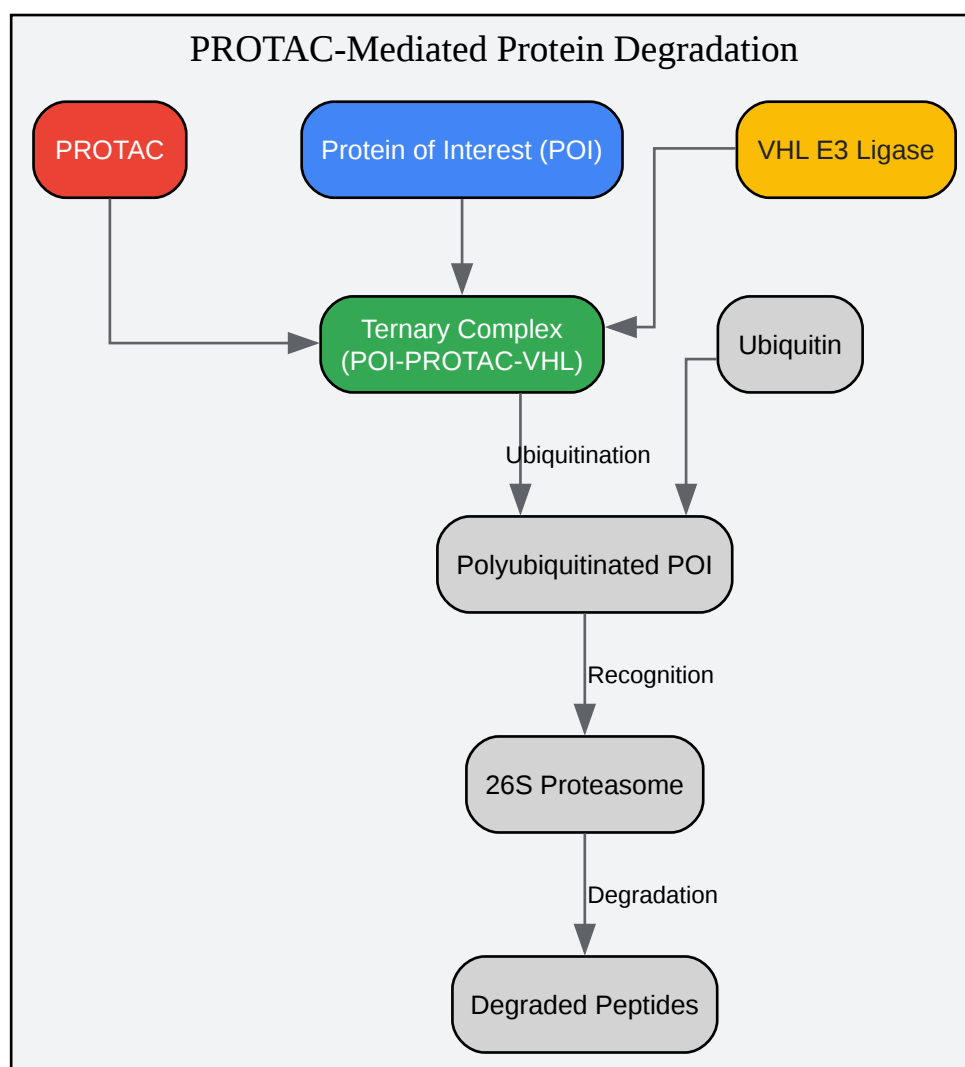
- Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
- Workup the reaction as described in Step 1.5.
- Purify the final PROTAC by preparative HPLC to yield the desired product.

Characterization

The final PROTAC should be characterized by:

- LC-MS: To confirm the molecular weight and purity.
- ^1H and ^{13}C NMR: To confirm the structure.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Mechanism of Action Visualization



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Figure 2: The catalytic cycle of PROTAC-induced protein degradation.

Trustworthiness and Self-Validation

The success of this protocol relies on careful monitoring at each step.

- **Reaction Monitoring:** LC-MS is an indispensable tool to track the consumption of starting materials and the formation of products. This allows for real-time adjustments to reaction times and conditions.

- Purification: Chromatographic purification at each step is crucial to remove unreacted starting materials and side products, ensuring the purity of the intermediates and the final PROTAC.
- Structural Verification: Comprehensive characterization of the final product by NMR and HRMS is non-negotiable to confirm its identity and purity.

Conclusion

This application note provides a robust and modular protocol for the synthesis of VHL-based PROTACs utilizing the linker **tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate** (CAS 539822-98-5). By understanding the distinct roles of the VHL ligand, the linker, and the POI ligand, researchers can rationally design and synthesize novel PROTACs for targeted protein degradation. The provided step-by-step methodology, coupled with in-process controls, offers a reliable path to obtaining high-purity PROTACs for biological evaluation.

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